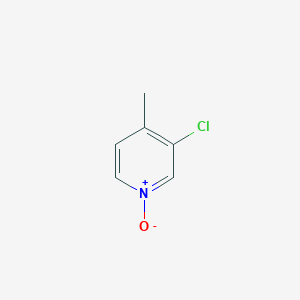

Pyridine, 3-chloro-4-methyl-, 1-oxide

CAS No.: 52313-60-7

Cat. No.: VC16031153

Molecular Formula: C6H6ClNO

Molecular Weight: 143.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52313-60-7 |

|---|---|

| Molecular Formula | C6H6ClNO |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | 3-chloro-4-methyl-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C6H6ClNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3 |

| Standard InChI Key | LDVGRHWDJRETCG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=[N+](C=C1)[O-])Cl |

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

3-Chloro-4-methylpyridine 1-oxide (IUPAC name: 3-chloro-4-methyl-1-oxidopyridin-1-ium) has the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol. Its structure features a pyridine ring oxidized at the nitrogen atom, with substituents at positions 3 (chlorine) and 4 (methyl). The canonical SMILES representation is CC1=C(C=CN+[O-])Cl, and its InChIKey is ZVOJIYQUDWBKNC-UHFFFAOYSA-N.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | 3-chloro-4-methyl-1-oxidopyridin-1-ium |

| SMILES | CC1=C(C=CN+[O-])Cl |

| CAS Registry Number | 1073-34-3 |

Synthetic Methodologies

Oxidation of Pyridine Derivatives

The synthesis of pyridine N-oxides typically involves the oxidation of parent pyridines. For 4-chloro-3-methylpyridine 1-oxide, a common route employs hydrogen peroxide (H₂O₂) in the presence of catalytic phosphotungstic acid under controlled temperatures (85–87°C) . Although this method is described for a structural analog (4-chloro-3-methoxy-2-methylpyridine N-oxide), analogous conditions may apply to the target compound.

Example Reaction Pathway:

-

Catalyst Preparation: Dissolve phosphotungstic acid in water to form a 25% solution .

-

Substrate Addition: Introduce 4-chloro-3-methylpyridine to the catalytic solution.

-

Oxidation: Gradually add 35% H₂O₂ at 87°C, followed by a 5-hour incubation at 85°C .

-

Workup: Neutralize with dilute NaOH, extract with dichloromethane, and purify via crystallization .

This method yields approximately 95% product for related compounds, suggesting its potential applicability to 3-chloro-4-methylpyridine 1-oxide .

Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient pyridine N-oxide ring facilitates nucleophilic aromatic substitution. The chlorine atom at position 3 is susceptible to displacement by amines, alkoxides, or thiols, enabling the synthesis of diversified heterocycles. For instance, bioconversion studies using microorganisms have demonstrated the enzymatic transformation of chlorinated pyridines into hydroxylated or dehalogenated derivatives, though specific data for this isomer are lacking.

Coordination Chemistry

The N-oxide group acts as a weak Lewis base, forming complexes with transition metals such as Cu(II) and Fe(III). These complexes are explored for catalytic applications, though research remains preliminary for this specific derivative.

Biological and Pharmacological Activity

Analgesic and Sedative Applications

Bicyclic pyrrolopyridines derived from chlorinated precursors demonstrate affinity for central nervous system receptors, implicating them in pain management and sedation . Functionalization of the methyl and chlorine groups may enhance blood-brain barrier permeability, a critical factor for neuroactive compounds .

| Compound | Model System | Observed Effects | Dose (mg/kg/day) |

|---|---|---|---|

| o-Chloropyridine | F344/N Rats | Hepatomegaly, Weight Loss | 65 |

| 4-Chloro-3-methylpyridine 1-oxide | N/A | Not for human/veterinary use | N/A |

Industrial and Research Applications

Organic Synthesis Intermediate

This compound serves as a precursor to agrochemicals and pharmaceuticals. Its chlorine and methyl groups provide sites for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex molecules.

Material Science

Metal-organic frameworks (MOFs) incorporating pyridine N-oxides exhibit porosity and stability, though applications for this specific derivative remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume